Fluoreno[1,9-ab]phenazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H12N2 |
|---|---|
Molecular Weight |
304.3g/mol |
IUPAC Name |
3,10-diazahexacyclo[11.10.1.02,11.04,9.014,19.020,24]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-2-7-14-13(6-1)15-8-5-9-16-21(15)17(14)12-20-22(16)24-19-11-4-3-10-18(19)23-20/h1-12H |
InChI Key |
IUNXRMBHRCVHJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=NC6=CC=CC=C6N=C45 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=NC6=CC=CC=C6N=C45 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Fluoreno[1,9-ab]phenazine
The synthesis of the this compound core is a challenging endeavor that has been approached through several key methodologies.
One of the fundamental approaches to building complex heterocyclic systems like this compound involves multi-step condensation reactions. sioc-journal.cn These reactions typically involve the sequential formation of new bonds to construct the fused ring system. A common strategy involves the condensation of an ortho-diamine with a 1,2-dione to form the pyrazine (B50134) ring of the phenazine (B1670421) moiety. acs.org In the context of this compound, this would involve a fluorene (B118485) derivative bearing a 1,2-dione functionality reacting with an ortho-phenylenediamine. The initial step is often the synthesis of a suitable fluorene precursor, which is then elaborated to include the necessary functional groups for the condensation. For instance, a multi-step synthesis might start with the oxidation of a benzoin (B196080) to a benzil, followed by a condensation reaction to form the heterocyclic ring. scribd.com
| Reaction Type | Reactants | Key Features | Reference |
| Condensation | o-hydroxyacetophenones and N,N-dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) | Forms (E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-ones as an intermediate. | sioc-journal.cn |
| Condensation | Intermediate from above and 1,3-diphenylacetones | Yields 4'-phenyl-(1,1':2',1''-terphenyl)-2,3'-diol. | sioc-journal.cn |
| Schiff-base condensation | ortho-phenylenediamines and 3 | Forms an intermediate in the presence of a catalyst. | nih.gov |
Ring-closure or annulation strategies are pivotal in forming the fused phenazine ring onto the fluorene backbone. researchgate.net These methods often involve intramolecular reactions that create the final heterocyclic ring. One such strategy is reductive ring closure. For example, a Jourdan-Ullmann coupling can be followed by a reductive cyclization using a reagent like sodium borohydride (B1222165) to form the phenazine ring system. Another powerful technique is the palladium-catalyzed C-H activation, which allows for the direct formation of C-C or C-N bonds, leading to the desired ring-fused product. researchgate.net Gold-catalyzed cycloisomerization reactions have also emerged as a valuable tool for constructing complex heterocyclic frameworks. frontiersin.org These reactions can proceed through various mechanisms, including tandem 6-exo-dig/aza-Cope rearrangements. frontiersin.org
| Strategy | Key Reagents/Catalysts | Description | Reference |
| Reductive Ring Closure | Sodium borohydride | Follows a Jourdan-Ullmann coupling to form the phenazine ring. | |
| Pd-catalyzed C-H activation | Palladium catalyst | Direct formation of C-C or C-N bonds for ring fusion. | researchgate.net |
| Gold-catalyzed cycloisomerization | Gold(I) complexes | Promotes tandem reactions to form the heterocyclic framework. | frontiersin.org |
| "Ring-opening-ring closure" | Nickel catalyst, Lewis/protonic acids | Involves β-O elimination followed by acid-mediated cyclization. | nih.gov |
To accelerate reaction times and often improve yields, microwave-assisted synthesis has been adopted for the preparation of various heterocyclic compounds, including phenazine derivatives. indexcopernicus.comresearchgate.netnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. indexcopernicus.comumt.edu.myshd-pub.org.rs For instance, the condensation reaction between an o-phenylenediamine (B120857) and a suitable quinone to form a phenazine can be efficiently carried out under microwave irradiation. indexcopernicus.com This method has been successfully applied to the synthesis of benzo[a]furo[2,3-c]phenazine derivatives, showcasing its potential for the synthesis of complex fused systems like this compound. nih.gov
| Reaction | Reactants | Catalyst/Conditions | Advantages | Reference |
| Phenazine Synthesis | Quinone and o-phenylenediamine | Microwave irradiation, 1,4-dioxane | Faster reaction times, similar yields to conventional methods. | indexcopernicus.com |
| Benzo[a]furo[2,3-c]phenazine Synthesis | 2-hydroxynaphthalene-1,4-dione, arylglyoxals, indole | TiO2-SO3H, solvent-free, microwave | Green, efficient, high yields. | nih.gov |
| Benzo[a]pyrano[2,3-c]phenazine Synthesis | Lawsone, o-phenylenediamines, aldehydes, malononitrile | Caffeine, microwave irradiation | One-pot, two-step procedure with high yields. | nih.gov |
Functionalization and Derivatization Strategies of the this compound Core
Once the core structure of this compound is synthesized, its properties can be tuned through the introduction of various functional groups.
Introducing substituents onto the periphery of the this compound molecule can significantly alter its electronic and physical properties. This can be achieved by using substituted starting materials in the initial synthesis. For example, using a substituted o-phenylenediamine in the condensation reaction will result in a phenazine moiety with substituents at specific positions. Common substituents include halogens (fluoro, chloro, bromo), alkyl groups, and methoxy (B1213986) groups. These modifications can influence the molecule's solubility, crystal packing, and electronic energy levels.
Modification of the Phenazine Moiety
The phenazine core of the molecule is a prime target for functionalization, enabling the modulation of its electronic characteristics. Modifications can be introduced either by using substituted precursors during the initial synthesis or by post-synthesis functionalization of the fused heterocyclic system.
A common synthetic route involves the condensation of a phenanthrene-9,10-dione derivative with a substituted 1,2-diaminobenzene. metu.edu.tr This approach allows for the introduction of functional groups onto what becomes the phenazine portion of the final molecule. For instance, the synthesis of an 11-fluoro-dibenzo[a,c]phenazine is achieved by reacting 2,7-dibromophenanthrene-9,10-dione (B38369) with 4-fluorobenzene-1,2-diamine (B48609) in ethanol (B145695) with an acetic acid catalyst. metu.edu.tr This pre-functionalization strategy is a straightforward method to embed desired electronic features, such as the high electronegativity of fluorine, directly into the core structure.
Post-synthetic modifications offer further avenues for diversification. The dibenzo[a,c]phenazine (B1222753) scaffold can be functionalized with various aromatic and heterocyclic units through cross-coupling reactions. Research has shown the successful coupling of a dibrominated fluorodibenzo[a,c]phenazine core with electron-rich units like 3-hexylthiophene (B156222) and 3,4-ethylenedioxythiophene (B145204) (EDOT). metu.edu.tr These reactions expand the π-conjugated system and create donor-acceptor structures, which are critical for applications in organic electronics.
General strategies for phenazine modification are also applicable. These can include alkylation, acylation, and further heteroannulation reactions on the phenazine core. ekb.egastrazeneca.com For example, phenazine derivatives bearing o-amino hydroxyl groups can undergo cyclocondensation with various reagents to form additional fused rings, such as oxazole (B20620) or pyrrole (B145914) systems. ekb.eg Such modifications can significantly alter the compound's properties and biological activity.
Strategic Incorporation into Polymer Architectures
This compound and its derivatives are valuable monomers for the synthesis of high-performance conjugated polymers. Their rigid, planar, and electron-deficient nature makes them excellent building blocks for materials used in organic electronics.
Donor-acceptor (D-A) copolymers are a significant class of polymers synthesized from these monomers. The electron-accepting phenazine unit is typically paired with an electron-donating comonomer. Modern cross-coupling reactions, such as Stille and Suzuki coupling, are the primary methods for polymerization. metu.edu.tr
For example, novel D-A polymers have been synthesized by reacting a di-brominated 11-fluorodibenzo[a,c]phenazine monomer with comonomers like bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (a donor unit for Stille coupling) or 9,9-dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol (B44631) ester) (for Suzuki coupling). metu.edu.tr These polymerizations yield soluble, processable materials with defined molecular weights, which are essential for device fabrication. metu.edu.tr The resulting polymers exhibit interesting electrochemical and spectroelectrochemical properties, making them suitable for applications like electrochromic devices. metu.edu.tr
Below is a table summarizing the properties of several polymers incorporating a dibenzo[a,c]phenazine core.
| Polymer Name | Comonomer | Polymerization Method | Number Average Molecular Weight (Mₙ) (g/mol) | Weight Average Molecular Weight (Mₒ) (g/mol) | Polydispersity Index (PDI) | Source |
|---|---|---|---|---|---|---|
| PBDT-FBPz | 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene | Stille Coupling | 9,400 | 13,200 | 1.4 | metu.edu.tr |
| PBDT-TFBPz | 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene | Stille Coupling | 10,100 | 14,500 | 1.4 | metu.edu.tr |
| PSi-TFBPz | 9,9-dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) | Suzuki Coupling | 12,500 | 18,100 | 1.5 | metu.edu.tr |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of complex heterocyclic compounds like this compound is crucial for sustainable chemical manufacturing. astrazeneca.comtarosdiscovery.com These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. liverpool.ac.uk
The classic synthesis of the dibenzo[a,c]phenazine core via condensation can be optimized for greener outcomes. Key considerations include the choice of solvents and catalysts. The use of ethanol as a solvent, which is a bio-based and less toxic solvent, is a positive step. metu.edu.tr Further improvements could involve using water as a solvent where possible or employing solvent-free methods like mechanochemistry, which uses mechanical force to drive reactions. evotec.comorgsyn.org
Key green chemistry strategies applicable to this compound synthesis include:
Waste Prevention: Designing synthetic routes with high atom economy to minimize the generation of by-products. hilarispublisher.com Catalytic reactions are preferred over stoichiometric ones. liverpool.ac.uk
Safer Solvents and Auxiliaries: Replacing hazardous organic solvents like DMF and chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) (Me-THF) or cyclopentyl methyl ether (CPME) is a key industrial goal. evotec.com Minimizing the total volume of solvents used also reduces waste. liverpool.ac.uk
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible reduces the energy footprint of the synthesis. tarosdiscovery.com The development of highly active catalysts can enable lower reaction temperatures and shorter reaction times. astrazeneca.com
Use of Catalysis: Innovative catalysts, including biocatalysts (enzymes), can offer highly selective and efficient transformations under mild conditions, often in aqueous media. astrazeneca.comevotec.com While not yet standard for this specific synthesis, the enzymatic synthesis of other phenazine natural products points to the future potential of biocatalysis. nih.gov
Process Intensification: Techniques like flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processing. evotec.com
By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally and economically sustainable.
Advanced Spectroscopic and Structural Elucidation Techniques
Organic Electronics
The field of organic electronics is a primary area of potential application for Fluoreno[1,9-ab]phenazine. The fluorene (B118485) unit is well-known for its use in organic light-emitting diodes (OLEDs), often serving as a blue-emitting material or a hole-transporting component. researchgate.netresearchgate.net The phenazine (B1670421) core, being electron-deficient, acts as an electron acceptor. rsc.org
The combination of these donor-like (fluorene) and acceptor-like (phenazine) characteristics within a single molecule creates a donor-acceptor (D-A) structure. Such materials are highly sought after for:
Organic Light-Emitting Diodes (OLEDs): As emissive materials, particularly for creating thermally activated delayed fluorescence (TADF) emitters, which can achieve high internal quantum efficiencies. semanticscholar.org
Organic Field-Effect Transistors (OFETs): The rigid, planar structure facilitates charge transport, making it suitable for use as the active semiconductor layer. google.com
Organic Photovoltaics (OPVs): The D-A structure is fundamental for materials used in the active layer of organic solar cells to promote charge separation. researchgate.net
The good thermal stability and processability of phenazine-based materials further enhance their suitability for these applications. rsc.org
Chemical Sensors
Large, fluorescent polycyclic aromatic heterocycles are often explored as chemical sensors. acs.org The fluorescence of this compound could potentially be quenched or enhanced upon interaction with specific analytes. The nitrogen atoms in the phenazine core can act as binding sites for metal ions or as hydrogen bond acceptors. This interaction can perturb the electronic structure of the molecule, leading to a detectable change in its absorption or emission spectrum, forming the basis for an optical or fluorescent chemical sensor. acs.org
Theoretical and Computational Investigations
Organic Light-Emitting Diodes (OLEDs)
The tunable photophysical and electrochemical properties of phenazine (B1670421) derivatives make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs). Their HOMO energy levels are often comparable to those of common hole-transporting materials, suggesting their potential use in this role. rsc.org Furthermore, their fluorescence in the solid state makes them suitable as emissive materials. rsc.org For example, derivatives of multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters incorporating boron and nitrogen atoms into a polycyclic aromatic framework have shown exceptional performance in OLEDs, achieving narrow emission bands and high quantum efficiencies. researchgate.net Specifically, a yellow OLED device employing a host material based on a spiro[fluorene-9,9′-phenanthren-10′-one] acceptor achieved a high external quantum efficiency (EQE) of over 27%. rsc.org
Organic Field-Effect Transistors (OFETs)
The ordered molecular packing and effective charge transport capabilities of phenazine derivatives make them suitable for use as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The planar structure of these molecules can promote strong π-π interactions in the solid state, which is essential for efficient charge mobility. rsc.org For instance, alkyl-substituted tetrathienophenazine derivatives form highly crystalline thin films upon vapor deposition and have demonstrated good field-effect transistor performance. rsc.org The conductivity of these materials can be further enhanced by several orders of magnitude through doping. rsc.org The introduction of a fluorene (B118485) unit into the phenazine structure is a design strategy that can enhance the p-type semiconducting performance in solution-processed OFETs. acs.org
Conclusion
Fluoreno[1,9-ab]phenazine represents a fascinating, yet underexplored, polycyclic heteroaromatic compound. While direct experimental data remains elusive, analysis of its structural analogs, particularly the well-studied dibenzo[a,c]phenazine (B1222753) family, provides a strong foundation for understanding its expected properties. The fusion of the fluorescent fluorene (B118485) unit with the electronically versatile phenazine (B1670421) core suggests that this compound would likely be a highly fluorescent, thermally stable material with significant potential in the field of organic electronics. Future research focusing on the targeted synthesis and characterization of this specific molecule is needed to unlock its full potential and validate the properties inferred from its structural relatives.
Analysis of this compound Reveals Limited Scientific Data
Intensive research into the chemical compound this compound reveals a significant lack of specific scientific data in publicly available literature. While the parent molecules, fluorene and phenazine, are well-documented, the specific fused heterocyclic system of this compound does not appear to be a widely synthesized or characterized compound.
General synthetic strategies for similar large, fused heterocyclic systems, often referred to as heterocyclic nanographenes, typically involve methods like dehydrogenative (oxidative) annulations, which create new rings by forming intramolecular carbon-carbon or carbon-heteroatom bonds. acs.org For instance, the synthesis of various phenazine derivatives can be achieved through the condensation of ortho-diamines with ortho-quinones or through the cyclization of ortho-nitrosodiarylamines. rasayanjournal.co.inmdpi.com Similarly, fluorene and its derivatives are often synthesized and modified for applications in organic electronics. nih.gov
However, specific synthetic procedures, detailed characterization data, and research findings on the applications of this compound are not readily found. This scarcity of information prevents a detailed discussion of its specific chemical and physical properties, spectroscopic data, crystal structure, and performance in electronic or sensory applications.
The Parent Compounds: A Brief Overview
Fluorene is a polycyclic aromatic hydrocarbon with the formula (C₆H₄)₂CH₂. It is a white solid that exhibits fluorescence, a property from which its name is derived. The methylene (B1212753) bridge in fluorene is a key feature, allowing for functionalization to tune its electronic properties for use in materials science, particularly in the development of polymers for organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net
Phenazine is a nitrogen-containing heterocyclic compound with the formula (C₆H₄)₂N₂. It forms the core of a wide range of natural and synthetic compounds that exhibit diverse biological and electronic properties. mdpi.comresearchgate.netnih.gov Phenazine derivatives are known for their redox activity and are investigated for their potential in electronics, such as in batteries and as fluorescent probes. mdpi.commdpi.com The synthesis of the phenazine core is well-established, with classic methods like the Wohl-Aue reaction. researchgate.net
While the individual properties and synthesis of fluorene and phenazine derivatives are extensively studied, the specific attributes resulting from their fusion into the this compound structure remain largely unexplored in the available scientific literature. Further research and publication would be necessary to provide a comprehensive analysis of this particular compound.
Supramolecular Chemistry and Self Assembly
Summary of Key Findings
Fluoreno[1,9-ab]phenazine is a structurally complex N-doped polycyclic aromatic hydrocarbon. While data on the parent compound is scarce, its derivatives have demonstrated significant utility, particularly as highly efficient emitters in organic light-emitting diodes. The synthesis of these materials relies on advanced organic chemistry techniques, and their properties are heavily influenced by the nature of their peripheral substituents.
Significance and Future Outlook
The this compound core represents a valuable building block in the field of materials science. Its rigid, planar structure and inherent electronic properties make it an attractive target for the development of new functional materials. Future research will likely focus on the synthesis of novel derivatives with tailored optical and electronic properties for a wider range of applications, including advanced sensors, next-generation solar cells, and other optoelectronic devices.
Q & A
Q. What statistical approaches are recommended for analyzing phenazine production data in metabolic engineering?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
